molecular formula C12H17NO2 B12877994 (2-Ethylpiperidin-1-yl)(furan-2-yl)methanone

(2-Ethylpiperidin-1-yl)(furan-2-yl)methanone

Cat. No.: B12877994
M. Wt: 207.27 g/mol
InChI Key: LADITAMZKFVMBQ-UHFFFAOYSA-N
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Description

(2-Ethylpiperidin-1-yl)(furan-2-yl)methanone is a chemical compound that features a piperidine ring substituted with an ethyl group and a furan ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylpiperidin-1-yl)(furan-2-yl)methanone typically involves the reaction of 2-ethylpiperidine with furan-2-carboxylic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylpiperidin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: (2-Ethylpiperidin-1-yl)(furan-2-yl)methanol.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(2-Ethylpiperidin-1-yl)(furan-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Ethylpiperidin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethylpiperidin-1-yl)(thiophen-2-yl)methanone
  • (2-Methylpiperidin-1-yl)(furan-2-yl)methanone
  • (2-Ethylpiperidin-1-yl)(pyridin-2-yl)methanone

Uniqueness

(2-Ethylpiperidin-1-yl)(furan-2-yl)methanone is unique due to the presence of both a piperidine ring and a furan ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2-ethylpiperidin-1-yl)-(furan-2-yl)methanone

InChI

InChI=1S/C12H17NO2/c1-2-10-6-3-4-8-13(10)12(14)11-7-5-9-15-11/h5,7,9-10H,2-4,6,8H2,1H3

InChI Key

LADITAMZKFVMBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC=CO2

Origin of Product

United States

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